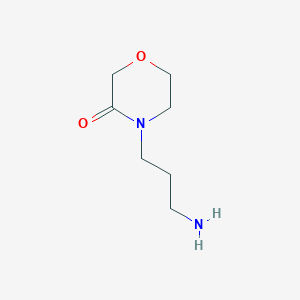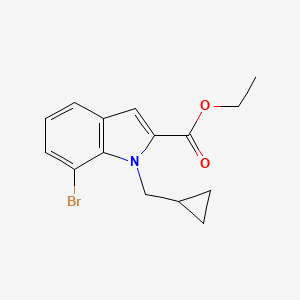
2-m-Tolyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-m-Tolyloxazole, also known as 2-(3-methylphenyl)-1,3-oxazole, is an organic compound belonging to the oxazole class. Oxazoles are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is characterized by a benzene ring substituted with a methyl group at the meta position relative to the oxazole ring.
Synthetic Routes and Reaction Conditions:
Biltz Method: This involves the cyclodehydration of 2-aminophenyl ketones with acetic anhydride. The reaction typically requires heating under reflux conditions.
Hantzsch Oxazole Synthesis: This method uses β-ketoesters and amides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form oxazoles.
Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry to enhance efficiency and scalability. The choice of method depends on the desired purity and yield, with the Biltz method being favored for large-scale synthesis due to its simplicity and high yield.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often facilitated by Lewis acids like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: AlCl3, halogens (Cl2, Br2), Lewis acid catalysts.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
科学的研究の応用
2-m-Tolyloxazole has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-m-Tolyloxazole exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved are subject to ongoing research and vary based on the biological context.
類似化合物との比較
2-Phenyloxazole
2-(p-Tolyl)oxazole
2-(o-Tolyl)oxazole
2-(m-Tolyl)oxazole-4-carboxylic acid ethyl ester
特性
CAS番号 |
62882-05-7 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
2-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-11-5-6-12-10/h2-7H,1H3 |
InChIキー |
GOXBXKHYZYAKAK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)




![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)


![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)



